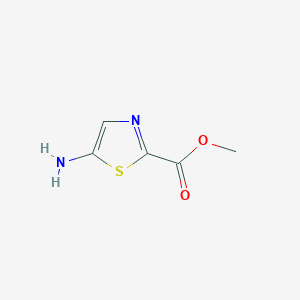

Methyl 5-aminothiazole-2-carboxylate

Descripción general

Descripción

Methyl 5-aminothiazole-2-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-aminothiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of α-haloketones with thiourea, followed by methylation of the resulting aminothiazole . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 5-aminothiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carboxylate positions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 5-aminothiazole-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its thiazole structure enhances biological activity, making it valuable in drug formulation.

Anticancer Drug Development

One notable application is in the synthesis of dasatinib, a multi-targeted kinase inhibitor used for treating chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL). The efficient preparation method for 2-aminothiazole-5-carbamides demonstrates how this compound can facilitate the development of such drugs through a streamlined synthetic process that avoids sensitive intermediates and yields higher outputs .

Neurological Disorders

Research indicates that compounds derived from this compound are being explored for their potential in treating neurological disorders. The unique properties of the thiazole ring contribute to their efficacy in targeting specific pathways involved in these conditions .

Agricultural Chemistry

In agriculture, this compound is utilized in developing agrochemicals, including herbicides and fungicides. Its effectiveness in controlling pests and diseases contributes to improved crop yields and sustainability.

Plant Growth Regulants

Studies have shown that derivatives of this compound function as plant growth regulators, enhancing growth responses while mitigating stress factors in plants . This application is critical for sustainable agricultural practices.

Pest Control

The compound's ability to act as a fungicide provides farmers with an effective tool to protect crops from fungal diseases, thereby reducing reliance on more harmful chemicals and promoting environmental safety .

Biochemical Research

This compound is also significant in biochemical research, particularly in enzyme inhibition studies and protein interactions.

Enzyme Inhibition Studies

Researchers utilize this compound to understand complex biochemical pathways by modulating enzyme activities. Its role in these studies helps elucidate mechanisms of action for various biological processes .

Protein Interaction Studies

The compound's ability to interact with proteins makes it a valuable tool for studying protein-ligand interactions, which are fundamental to many biological functions and therapeutic developments .

Material Science

Emerging research indicates potential applications of this compound in material science, particularly in creating novel materials such as polymers and coatings.

Polymer Development

The compound's unique chemical properties can enhance the durability and performance of polymers used in various applications, including coatings that require specific mechanical or thermal properties .

Case Studies and Data Tables

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Pharmaceuticals | Synthesis of dasatinib | Efficient production with high yields |

| Agricultural Chemistry | Development of fungicides | Improved crop protection |

| Biochemical Research | Enzyme inhibition studies | Insights into biochemical pathways |

| Material Science | Polymer enhancement | Increased durability and performance |

Mecanismo De Acción

The mechanism of action of methyl 5-aminothiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparación Con Compuestos Similares

Methyl 5-aminothiazole-2-carboxylate can be compared with other thiazole derivatives such as:

2-Aminothiazole: Known for its antimicrobial and anticancer activities.

5-Methylthiazole: Used in flavor and fragrance industries.

Thiazole-4-carboxylic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: this compound stands out due to its versatile reactivity and broad spectrum of biological activities. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industrial contexts .

Actividad Biológica

Methyl 5-aminothiazole-2-carboxylate is a heterocyclic compound belonging to the thiazole family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound (CAS Number: 1363381-19-4) is characterized by the presence of nitrogen and sulfur atoms in its structure. It serves as a crucial building block in medicinal chemistry and exhibits significant antimicrobial, anticancer, and anti-inflammatory properties. The compound's interactions with various enzymes and proteins make it a candidate for drug development against multiple diseases, including bacterial infections and cancer.

Target Enzymes and Pathways

This compound acts primarily through:

- Inhibition of Enzymes : It has been shown to interact with phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX) enzymes, leading to reduced activity in pro-inflammatory pathways.

- Cell Cycle Modulation : The compound inhibits cancer cell proliferation by interfering with cell cycle progression and inducing apoptosis, particularly in various cancer cell lines .

The compound influences several biochemical pathways:

- Cell Signaling : It alters gene expression and cellular metabolism, affecting various cellular processes.

- Transport Mechanisms : this compound is actively transported across cell membranes, allowing it to reach target tissues such as the liver, kidneys, and brain.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. Its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), has been documented through in vitro studies.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound's anticancer potential has been evaluated in several studies. For instance, it exhibited significant cytotoxic effects on A2780 ovarian cancer cells, reducing the S phase cell population and increasing apoptosis rates.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A2780 | 10 | Induces apoptosis |

| HepG2 | 15 | Reduces cell viability |

| VERO | >50 | Low toxicity |

Case Study 1: Antitumor Activity in Murine Models

In a study conducted by Kim et al., this compound was administered to murine models bearing tumors. The results indicated a significant reduction in tumor size compared to control groups. The compound demonstrated favorable pharmacokinetic profiles, indicating good absorption and distribution in vivo .

Case Study 2: In Vitro Studies on Bacterial Resistance

Research highlighted the effectiveness of this compound against resistant bacterial strains. In vitro assays revealed that it inhibited biofilm formation in MRSA, presenting a potential strategy for treating chronic infections associated with biofilms .

Propiedades

IUPAC Name |

methyl 5-amino-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHSJTPNANDGSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.